molecular formula C15H21N5O4S B2543289 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 2319640-25-8

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Cat. No. B2543289
CAS RN: 2319640-25-8
M. Wt: 367.42
InChI Key: XTLJTAMXSPPBGC-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions are crucial in synthesizing complex molecular structures, including azabicyclo octanes. The research by Rombouts et al. (2001) explores the cycloaddition of 5-chloro-2(1H)-pyrazinones to generate 2,5-diazabicyclo[2.2.2]octanes. The study highlights the stereo- and regiochemistry involved in these reactions, which are essential for understanding the synthesis pathways that might be relevant to the compound (Rombouts et al., 2001).

Aza-Diels-Alder Cycloaddition

The aza-Diels-Alder cycloaddition is another pivotal reaction in constructing nitrogen-containing heterocycles, such as azabicyclo octanes. Strelnikova et al. (2021) discussed the rhodium-catalyzed denitrogenative coupling of pyrazoles with 1-sulfonyl-1,2,3-triazoles, leading to triazabicyclo octanes via intramolecular aza-Diels-Alder cycloaddition. This methodology could offer insights into forming complex structures related to the compound (Strelnikova et al., 2021).

Conformational Studies

Understanding the conformational preferences and stereochemistry of bicyclic structures is crucial for their application in drug design and material science. Fernández et al. (1997) conducted a configurational and conformational study of esters derived from azabicyclo octanes, providing valuable information on the structural dynamics of such compounds. This knowledge is relevant for understanding the behavior and potential applications of the given compound in scientific research (Fernández et al., 1997).

Gold(I)-Catalyzed Reactions

Gold(I) catalysis is known for its efficiency in activating alkenes towards nucleophilic attack, which is relevant for modifying structures like imidazolidin-2-ones. Zhang et al. (2009) explored the gold(I)-catalyzed intermolecular hydroamination of 1-alkenes, providing a pathway to functionalize compounds with imidazolidin-2-one units, potentially applicable to the compound (Zhang et al., 2009).

Dipeptide Synthons

The compound's imidazolidinone moiety may have implications in peptide synthesis. Suter et al. (2000) synthesized a novel class of dipeptide synthons, demonstrating the utility of imidazolidinone derivatives in constructing peptides, which could be relevant for the application of the chemical in peptide or protein-related research (Suter et al., 2000).

properties

IUPAC Name

1-methylsulfonyl-3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-25(23,24)19-8-7-17(14(19)21)15(22)20-11-3-4-12(20)10-13(9-11)18-6-2-5-16-18/h2,5-6,11-13H,3-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLJTAMXSPPBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one

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